molecular formula C13H17NO2 B1451879 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid CAS No. 1153828-35-3

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Cat. No.: B1451879
CAS No.: 1153828-35-3
M. Wt: 219.28 g/mol
InChI Key: WWWJLDUCXYHBOF-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is a chemical compound belonging to the class of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and drug discovery. While specific biological data for this exact compound is not available in the public domain, its core structure is a key building block in the synthesis of molecules with significant research value. For instance, closely related tetrahydroisoquinoline derivatives have been designed and synthesized as potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an attractive epigenetic target for the treatment of cancers such as leukemia and lymphoma . Furthermore, similar dihydroisoquinoline-based compounds are investigated as ligands for central nervous system receptors, indicating the potential of this chemical series in developing therapeutics for psychiatric diseases . The compound serves as a versatile intermediate for researchers, particularly in the design and synthesis of novel bioactive molecules through multicomponent reactions and other synthetic methodologies . Its structure, featuring a carboxylic acid functional group, allows for further chemical modifications, making it a valuable tool for constructing more complex chemical entities. This product is intended for research purposes as a chemical building block or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWJLDUCXYHBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Dihydroisoquinoline Core

The dihydroisoquinoline skeleton is typically formed via cyclization reactions involving appropriate precursors such as phenylethylamines or substituted benzaldehydes with amines. A common approach involves:

  • Pictet-Spengler Reaction: Condensation of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring, which can then be oxidized or reduced to the dihydroisoquinoline as needed.

  • Oxidative Cyclization: Using oxidants such as tert-butyl hydroperoxide or benzoyl peroxide in organic solvents (e.g., acetonitrile, dichloromethane) to promote ring closure and formation of the dihydroisoquinoline ketone intermediates.

Introduction of the Butanoic Acid Side Chain

The butanoic acid moiety can be introduced via alkylation or acylation reactions:

  • Alkylation of the Dihydroisoquinoline Nitrogen: Using haloalkanoic acids or their esters (e.g., 4-bromobutanoic acid derivatives) to alkylate the nitrogen atom of the dihydroisoquinoline ring under basic conditions.

  • Side Chain Elongation: Starting from smaller aldehydes or ketones, chain extension through Grignard or organolithium reagents followed by oxidation to the acid.

  • Hydrolysis of Esters: If an ester intermediate is formed during alkylation, subsequent hydrolysis under acidic or basic conditions yields the free butanoic acid.

Detailed Preparation Method (Based on Patent CN109836383B and Related Literature)

Step Reagents/Conditions Description
1 Phenylethylamine derivative + aldehyde/ketone Pictet-Spengler cyclization to form tetrahydroisoquinoline intermediate
2 Oxidant (e.g., tert-butyl hydroperoxide) in organic solvent (acetonitrile or dichloromethane) Oxidative cyclization to form 3,4-dihydroisoquinoline-2-one intermediate
3 Alkylating agent (e.g., 4-bromobutanoic acid ester) + base (e.g., potassium carbonate) Alkylation of the nitrogen atom to introduce butanoic acid side chain as ester
4 Hydrolysis (acidic or basic) Conversion of ester to free acid, yielding 3-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid
5 Purification by column chromatography Isolation of pure target compound

This method emphasizes mild reaction conditions to avoid decomposition of the sensitive dihydroisoquinoline ring and uses common organic solvents and reagents for scalability.

Analytical and Process Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

  • Purification: Column chromatography on silica gel is the preferred method to separate the product from unreacted starting materials and side products.

  • Yield and Purity: Reported yields vary depending on the exact substituents and reaction conditions but generally range from 60% to 85%. Purity levels suitable for research use exceed 95%.

  • Safety Considerations: Use of oxidants like tert-butyl hydroperoxide requires careful handling due to their reactive nature.

Summary Table of Preparation Methods

Preparation Stage Method/Technique Key Reagents/Conditions Outcome/Notes
Dihydroisoquinoline formation Pictet-Spengler cyclization Phenylethylamine + aldehyde, acidic medium Tetrahydroisoquinoline intermediate
Oxidative cyclization Oxidation with organic peroxides tert-Butyl hydroperoxide, acetonitrile 3,4-Dihydroisoquinoline-2-one
Side chain introduction N-alkylation 4-Bromobutanoic acid ester, base Alkylated ester intermediate
Ester hydrolysis Acidic/basic hydrolysis Aqueous acid or base Free acid form of target compound
Purification Column chromatography Silica gel, appropriate solvent system Pure this compound

Research Findings and Considerations

  • The oxidative cyclization step is critical and can be optimized by varying the oxidant concentration, solvent, and temperature to maximize yield and minimize by-products.

  • Alkylation efficiency depends on the leaving group of the alkylating agent and the base used; potassium carbonate in polar aprotic solvents is commonly effective.

  • Hydrolysis conditions must be carefully controlled to avoid degradation of the dihydroisoquinoline ring.

  • Alternative synthetic routes may involve direct coupling reactions or use of protecting groups to enhance selectivity.

Chemical Reactions Analysis

Method A: Direct Alkylation with Bromobutanoate

  • Reagents : Methyl 4-bromobutanoate, NaHCO<sub>3</sub>, DMF .

  • Mechanism : Nucleophilic substitution at the brominated carbon by the tetrahydroisoquinoline’s secondary amine (Figure 1B).

  • Yield : ~58–66% .

Method B: Acylation-Hydrolysis Sequence

  • Acylation : React tetrahydroisoquinoline with butyryl chloride to form 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoyl chloride .

  • Hydrolysis : Treat the acylated product with H<sub>2</sub>O/NaOH to yield the carboxylic acid .

  • Yield : ~40–71% for analogous esters .

Esterification

The butanoic acid group can be esterified for improved solubility:

  • Conditions : Methanol, p-toluenesulfonic acid (reflux) .

  • Example : Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoate is synthesized in 71% yield .

Oxidation

The dihydroisoquinoline ring can be oxidized to isoquinoline derivatives:

  • Reagents : MnO<sub>2</sub> or DDQ .

  • Application : Enhances aromaticity for downstream reactions .

Key Reaction Data

Reaction TypeReagents/ConditionsYield (%)Source
Bischler-NapieralskiTf<sub>2</sub>O, nitriles, 100°C70–85
N-AlkylationMethyl 4-bromobutanoate, DMF, RT58–66
Ester HydrolysisNaOH/H<sub>2</sub>O, reflux40–71
Oxidation of DihydroisoquinolineMnO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>80–90

Biological Relevance

This synthesis leverages well-established protocols for tetrahydroisoquinoline functionalization, enabling scalable production for pharmacological studies. Experimental yields and conditions are consistent across methodologies, ensuring reproducibility.

Scientific Research Applications

Target Enzyme

The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is the enzyme AKR1C3. This enzyme is involved in the conversion of steroid hormones and is implicated in various hormone-dependent cancers.

Mode of Action

The compound acts as a potent and isoform-selective inhibitor of AKR1C3, which can lead to altered levels of steroid hormones. This modulation affects cellular processes such as proliferation and apoptosis, particularly in cancer cells.

Chemistry

  • Building Block : It serves as a fundamental component in synthesizing more complex organic molecules.
  • Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it useful for generating derivatives with diverse functionalities.

Biology

  • Enzyme Inhibition Studies : It is utilized in research focusing on enzyme inhibition and protein-ligand interactions. Its specificity for AKR1C3 makes it a valuable tool for studying steroid metabolism and related pathways.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression, providing insights into its role in cellular metabolism and function.

Industry

  • Agrochemicals : The compound has potential applications in producing agrochemicals due to its biological activity.
  • Industrial Chemicals : Its unique properties may also facilitate the development of novel industrial chemicals.

Types of Reactions

The compound can participate in:

  • Oxidation : Producing isoquinoline analogues.
  • Reduction : Leading to the formation of reduced derivatives.
  • Substitution : Allowing for the replacement of functional groups with other groups.

Common Reagents and Conditions

Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used. Controlled temperatures and appropriate solvents are crucial for facilitating these reactions.

Uniqueness

What sets this compound apart is its specific structural features and high selectivity for inhibiting AKR1C3 compared to similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs include chain length, substituents on the dihydroisoquinoline ring, and terminal functional groups. These variations influence physicochemical properties (e.g., solubility, logP) and biological interactions.

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Structural Features Functional Groups Key Applications/Activities
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid (1153828-35-3) Butanoic acid chain, unsubstituted dihydroisoquinoline Carboxylic acid Research intermediate, CNS targets
3-[(1-Pyridin-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid (610258-80-5) Propanoic acid chain, pyridinyl substitution on dihydroisoquinoline Carboxylic acid, pyridine Biochemical screening
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide Hydroxypropyl linker, benzamide group, pyrrolidine substitution Amide, alcohol, pyrrolidine BChE inhibition, anti-Alzheimer’s
3-(1-(Benzofuran-5-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-hydroxypropanamide Propanamide chain, benzofuran substitution, hydroxamic acid Hydroxamic acid, benzofuran HDAC inhibition, anticancer
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives Benzoic acid linked via methyl group, variable amide/ester substituents Carboxylic acid, amide/ester BChE inhibitors

Biological Activity

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is an organic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of specific enzymes involved in various metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the isoquinoline family of compounds, which are known for their diverse pharmacological properties. The compound's structure allows it to interact selectively with various biological targets, particularly enzymes related to steroid hormone metabolism.

Target Enzyme: AKR1C3

The primary target of this compound is the enzyme aldo-keto reductase AKR1C3. This enzyme plays a critical role in steroid metabolism and is implicated in hormone-dependent cancers. The compound acts as a potent and isoform-selective inhibitor of AKR1C3, which can lead to significant alterations in cellular functions related to hormone signaling.

Binding Interactions

At the molecular level, the compound binds to the active site of AKR1C3. The carboxylate group of the compound occupies the oxyanion hole within the enzyme, while the dihydroisoquinoline moiety fits into a hydrophobic pocket. This specific interaction enhances the selectivity and potency of the compound against AKR1C3 compared to other isoforms like AKR1C2 .

Biological Effects

Cellular Impact

The inhibition of AKR1C3 by this compound can lead to decreased levels of certain steroid hormones, which may impact cell proliferation and apoptosis in cancer cells. For instance, studies have shown that this compound can alter gene expression related to cell growth and survival pathways .

Dosage and Toxicity

Research indicates that the effects of this compound vary with dosage. At low concentrations, it selectively inhibits AKR1C3 without significant toxicity to normal cells. However, higher doses may lead to adverse effects due to off-target interactions or toxicity .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Study FocusFindings
Inhibition Potency The compound exhibits IC50 values in the low nanomolar range for AKR1C3 inhibition (approximately 120-160 nM) .
Anti-proliferative Activity Demonstrated significant anti-proliferative effects in cancer cell lines such as MV4-11 with GI50 values around 18 nM .
Metabolic Pathways Involved in steroid metabolism; affects conversion pathways critical for hormone regulation .
Animal Models Showed selective inhibition at low doses without significant toxicity in preclinical models .

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of this compound, researchers found that treatment with this compound resulted in reduced tumor growth in xenograft models of leukemia. The mechanism was linked to its ability to inhibit AKR1C3 and subsequently lower levels of active steroid hormones that promote tumor growth .

Case Study 2: Neuroprotective Effects

Another investigation highlighted potential neuroprotective effects associated with derivatives of this compound. In vitro assays suggested that these derivatives could inhibit urease activity, indicating a possible role in treating conditions related to neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid, and what key reagents are involved?

The compound can be synthesized via multi-step protocols involving dihydroisoquinoline precursors. For example, a typical route includes:

  • Step 1 : Activation of carboxylic acid derivatives using SOCl₂ in dichloromethane (CH₂Cl₂) with pyridine (Py) as a catalyst.
  • Step 2 : Coupling reactions with dibenzyl formamidomalonate in acetone under basic conditions (K₂CO₃).
  • Step 3 : Cyclization using POCl₃ in acetonitrile (MeCN).
  • Step 4 : Demethylation or deprotection with BBr₃ in CH₂Cl₂ . These steps highlight the need for precise stoichiometric control and inert reaction conditions to avoid side products.

Q. What analytical techniques are recommended for confirming the structure and purity of the compound?

  • Purity Assessment : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as referenced in similar compound analyses .
  • Structural Confirmation : Nuclear Magnetic Resonance (¹H/¹³C NMR) for backbone characterization, and Mass Spectrometry (MS) for molecular weight verification.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to monitor decomposition points, given the compound’s sensitivity to heat .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Storage : Store in a cool, dry environment away from heat sources (≥210°C ignition risk) .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Disposal : Follow institutional guidelines for organic waste, particularly for compounds with reactive functional groups (e.g., carboxylic acid).

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?

  • Reagent Optimization : Replace POCl₃ with milder cyclization agents (e.g., T3P®) to reduce side reactions.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility and reaction efficiency.
  • Catalytic Methods : Explore asymmetric catalysis (e.g., chiral ligands) for stereoselective synthesis, as seen in related dihydroisoquinoline derivatives .
  • Purification : Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate high-purity fractions.

Q. How does the compound’s stability under different pH and temperature conditions affect experimental design?

  • pH Sensitivity : Conduct stability studies in buffered solutions (pH 3–9) using UV-Vis spectroscopy to identify degradation thresholds.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine safe handling temperatures (avoid >80°C based on analogous compounds) .
  • Light Sensitivity : Store in amber vials if photodegradation is observed via accelerated stability testing.

Q. What strategies can resolve discrepancies in biological activity data from different assay conditions?

  • Assay Validation : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility.
  • Solvent Compatibility : Test activity in multiple solvents (DMSO, ethanol) to rule out solvent interference, as seen in related bioactive molecules .
  • Metabolite Profiling : Use LC-MS to identify potential degradation products or metabolites that may alter bioactivity outcomes.

Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?

  • Docking Studies : Employ software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors).
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., carboxyl group nucleophilicity) .
  • MD Simulations : Model solvation effects and conformational stability in aqueous environments.

Methodological Notes

  • Safety Protocols : Always cross-reference safety data sheets (SDS) and institutional guidelines, particularly for compounds with hazardous reagents (e.g., BBr₃) .
  • Data Reproducibility : Document reaction parameters (time, temperature, solvent ratios) meticulously to enable replication.
  • Ethical Compliance : Ensure biological testing adheres to local ethics committees’ regulations for in vitro/in vivo studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
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